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Abstract

MU1700 is a potent and selective chemical probe for Activin Receptor-Like Kinase 1 (ALK1)
and ALK2.[1] Developed as a bioisosteric analogue of the less selective inhibitor LDN-193189,
MU1700 exhibits a significantly improved kinome-wide selectivity profile, making it a valuable
tool for investigating the biological roles of ALK1 and ALK2 in various physiological and
pathological processes.[2] Its favorable in vivo pharmacokinetics, including exceptional brain
penetrance, further enhance its utility for both in vitro and in vivo studies.[1][2] This guide
provides a comprehensive overview of the chemical structure, properties, and biological activity
of MU1700, including detailed experimental protocols and data presented for ease of
reference.

Chemical Structure and Properties

MU1700 is a furo[3,2-b]pyridine-based compound, designed as a bioisostere of LDN-193189.
[2] This structural modification leads to a markedly improved selectivity profile.[2] A
corresponding negative control compound, MU1700NC, has also been developed.[1]

Table 1: Chemical and Physical Properties of MU1700
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Property Value Reference

1-(6-(2-hydroxypropan-2-
yl)pyridin-2-y1)-6-((4-(4-
) methylpiperazin-1-

Chemical Name _ PubChem
yl)phenyl)amino)-2-(prop-2-en-
1-yl)-1,2-dihydro-3H-
pyrazolo[3,4-d]pyrimidin-3-one

Molecular Formula C26H22N40 [3]
Molecular Weight 406.489 g/mol [3]
CAS Number 1360905-04-9 [3]

Limited aqueous solubility for
. the free base; salt form (e.g.,
Solubility ) [1]
.2HCI) is recommended for

improved solubility.

Recommended long-term
Storage [1]
storage at -20 °C.

Biological Activity and Mechanism of Action

MU1700 is a potent inhibitor of ALK1 and ALK2, which are TGF-3 type | receptors.[1] These
kinases are crucial components of the bone morphogenetic protein (BMP) signaling pathway.[2]
Upon ligand binding, ALK1/2 form a complex with TGF-f3 type |l receptors, leading to the
phosphorylation and activation of SMAD proteins (SMAD1/5/8), which then translocate to the
nucleus to regulate gene expression.[1][2] MU1700 exerts its effect by binding to the ATP-
binding pocket of ALK1 and ALK2, thereby blocking their kinase activity and inhibiting the
downstream phosphorylation of SMAD1/5/8.[2]

In Vitro and In Cellulo Potency

MU1700 demonstrates high potency in both biochemical and cell-based assays.[1]

Table 2: In Vitro Inhibitory Activity of MU1700 against ALK Kinases
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Target Kinase IC50 (nM) Reference
ALK1 (ACVRL1) 13 [31[4]

ALK2 (ACVR1) 6 [31[5]

ALK3 (BMPR1A) 497 (NanoBRET) [4]

ALK4 (ACVR1B) > 10,000 (NanoBRET) [4]

ALK5 (TGFBR1) > 10,000 (NanoBRET) [4]

ALK6 (BMPR1B) 88 [2]

Kinome-wide Selectivity

A key advantage of MU1700 is its high selectivity. Kinome-wide screening against 369 protein
kinases at a concentration of 1 uM revealed that MU1700 primarily inhibits ALK1, ALK2, and to
a lesser extent, ALK6, with no other significant off-targets identified.[1][2][4] This represents a
substantial improvement over the more promiscuous profile of LDN-193189.[2]

In Vivo Pharmacokinetics

MU1700 exhibits a favorable pharmacokinetic profile in mice, making it suitable for in vivo
studies.[1][2] A notable feature is its remarkably high brain penetrance.[1][2][3]

Table 3: Pharmacokinetic Parameters of MU1700 in Mice (20 mg/kg, PO)

Parameter Value Reference
Tmax (h) 0.5 [1]

Cmax (ng/mL) 1140 [1]

AUC (0-t) (ng.h/mL) 3210 [1]

AUC (0-inf) (ng.h/mL) 3220 [1]

t1/2 (h) 1.8 [1]

Brain Penetrance Exceptionally high [11[2]
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Experimental Protocols
Kinome-wide Selectivity Screening

Methodology: The selectivity of MU1700 was assessed by kinome-wide screening against a
panel of 369 human protein kinases at a concentration of 1 uM. The residual enzyme activity
was measured to determine the percentage of inhibition.[2]

Provider: Reaction Biology.[2]

Follow-up: Significant off-targets identified in the initial screen were further evaluated in
dose-response titrations to determine their IC50 values.[2]

NanoBRET Target Engagement Assay

Purpose: To confirm the target engagement of MU1700 in intact cells.

Methodology: The NanoBRET (Bioluminescence Resonance Energy Transfer) assay was
used to measure the binding affinity of MU1700 to ALK kinases within living cells. This assay
guantifies the interaction between a NanoLuc-tagged kinase and a fluorescent tracer, which
is displaced by the binding of the inhibitor.[2]

Results: This assay demonstrated that MU1700 effectively penetrates the cell membrane
and binds to ALK1 and ALK2 with high potency in a cellular context.[2]

Western Blot Analysis of SMAD Phosphorylation

e Purpose: To assess the functional inhibition of the BMP signaling pathway by MU1700.

e Cell Line: HEK293T cells.[2]

o Methodology:

o Cells were treated with MU1700 or its negative control, MU1700NC.

o The ALK2 pathway was activated using BMP9.

o Cell lysates were collected and subjected to SDS-PAGE.
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o Proteins were transferred to a membrane and probed with antibodies specific for
phosphorylated SMAD1/5/8 and total SMAD1/5/8.

o The levels of phosphorylated SMADs were quantified to determine the inhibitory effect of
MU1700.[2]

Visualizations
Signaling Pathway of ALK1/2 Inhibition by MU1700

m Cell Membrane Phosphorylates

. Phosphorylates

Click to download full resolution via product page

Caption: MU1700 inhibits the BMP signaling pathway by blocking ALK1/2-mediated
phosphorylation of SMAD1/5/8.

Experimental Workflow for Assessing MU1700 Activity
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MU1700 Synthesis
\& Characterization

In Vitro / In Cellulo In Vivo
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Caption: A general workflow for the characterization of MU1700's biological activity.

Conclusion

MU1700 is a highly selective and potent inhibitor of ALK1 and ALK2, representing a significant
advancement over previous chemical probes. Its well-characterized in vitro and in vivo
properties, including high brain penetrance, make it an invaluable tool for elucidating the roles
of ALK1/2 in health and disease. The availability of a structurally similar negative control,
MU1700NC, further strengthens its utility for rigorous experimental design. Researchers are
encouraged to utilize MU1700 at concentrations up to 1 yuM in cellular assays to minimize
potential off-target effects and ensure reliable data.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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